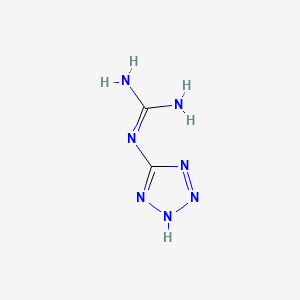![molecular formula C16H19Cl2N B14483368 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride CAS No. 65972-27-2](/img/structure/B14483368.png)
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is a derivative of aniline, where the aniline group is substituted with a 4-(4-chlorophenyl)butyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Butylaniline: Another aniline derivative with a butyl group instead of the 4-(4-chlorophenyl)butyl group.
4-Chloroaniline: An aniline derivative with a chlorine atom directly attached to the benzene ring.
Uniqueness
3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is unique due to the presence of both the 4-(4-chlorophenyl)butyl group and the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for specific research applications .
Propiedades
Número CAS |
65972-27-2 |
|---|---|
Fórmula molecular |
C16H19Cl2N |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenyl)butyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-15-10-8-13(9-11-15)4-1-2-5-14-6-3-7-16(18)12-14;/h3,6-12H,1-2,4-5,18H2;1H |
Clave InChI |
PXPVUICBGBGXKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CCCCC2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


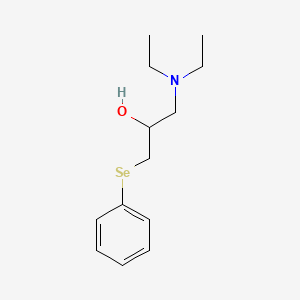
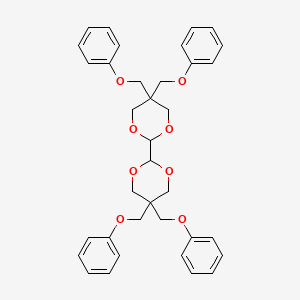
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
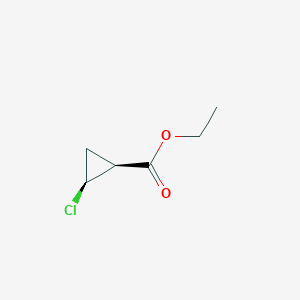
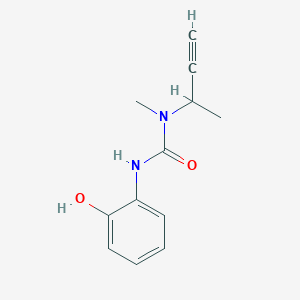
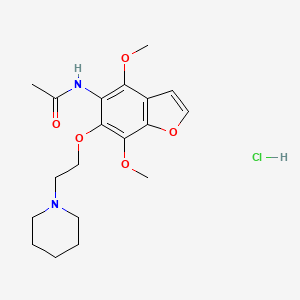
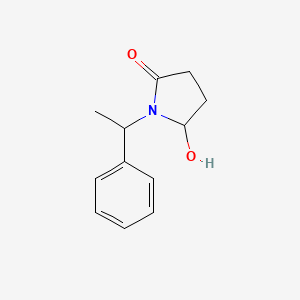
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
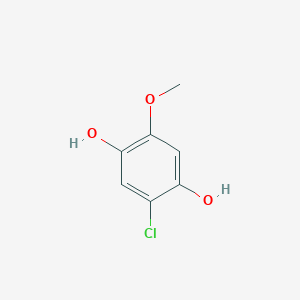

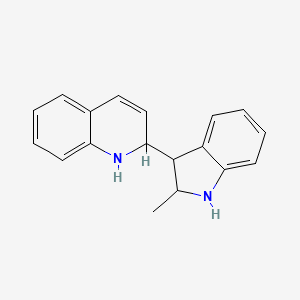
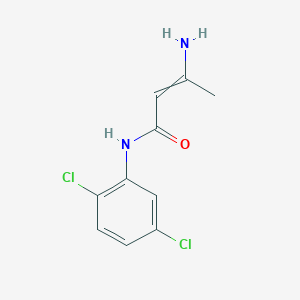
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
